Cannabinoid Receptor Class Affiliation vs. Non-Sulfamoyl 4-Substituted Benzamide Analogs
The sulfamoyl benzamide class to which CAS 1286727-30-7 belongs has been characterized as cannabinoid receptor ligands, with lead compounds from the Adolor patent series demonstrating functional CB2 receptor agonism and antiallodynic efficacy in rodent pain models [1]. In contrast, non-sulfamoyl 4-substituted benzamides bearing the identical N-(2-hydroxy-2-methyl-4-phenylbutyl) side chain—such as 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286725-27-6) and 4-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1351649-80-3)—lack the sulfamoyl pharmacophore required for cannabinoid receptor engagement and are not documented as cannabinoid ligands . While quantitative CB2 binding or functional data for CAS 1286727-30-7 itself have not been reported in the public domain, the presence of the 4-dimethylsulfamoyl group places this compound within a receptor class space (cannabinoid) that is mechanistically inaccessible to its 4-halo and 4-trifluoromethyl counterparts [2].
| Evidence Dimension | Target receptor class engagement (cannabinoid CB1/CB2 vs. non-cannabinoid) |
|---|---|
| Target Compound Data | Sulfamoyl benzamide core (class); quantitative CB2/CB1 data for CAS 1286727-30-7 not publicly reported |
| Comparator Or Baseline | 4-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1286725-27-6): no cannabinoid receptor activity reported; 4-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide (CAS 1351649-80-3): no cannabinoid receptor activity reported |
| Quantified Difference | Qualitative: sulfamoyl pharmacophore absent in 4-halo comparators; cannabinoid receptor modulation documented for sulfamoyl benzamide class (CB2 K_i values for optimized congeners in the 1–100 nM range [1]) but not established for non-sulfamoyl analogs |
| Conditions | Class-level SAR derived from CB2 receptor binding and functional assays (cAMP, GTPγS) as described in patent US20060079557A1 and Worm et al. (2008) |
Why This Matters
For research programs targeting cannabinoid receptor modulation, compounds lacking the dimethylsulfamoyl group have no demonstrated pathway to CB2 or CB1 engagement; CAS 1286727-30-7 retains the sulfamoyl pharmacophore and represents a candidate within this therapeutically relevant target class.
- [1] Dolle, R. E., Worm, K., Zhou, Q. J. Sulfamoyl benzamide derivatives and methods of their use. U.S. Patent US20060079557A1, filed October 12, 2005, and published April 13, 2006. View Source
- [2] Worm, K., Zhou, Q. J., Saeui, C. T., Green, R. C., Cassel, J. A., Stabley, G. J., DeHaven, R. N., LaBuda, C. J., Koblish, M., Brogdon, B. L., Smith, S. A., Dolle, R. E. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2830-2835. View Source
